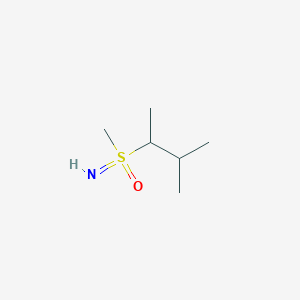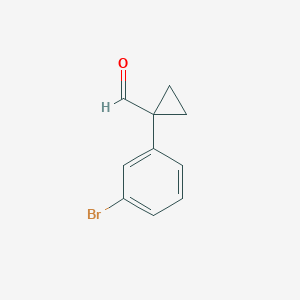
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol: is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of 3-amino-1-(2-chloro-4-fluorophenyl)propan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol
- 3-Amino-1-(2-chloro-4-bromophenyl)propan-1-ol
- 3-Amino-1-(2-chloro-4-iodophenyl)propan-1-ol
Uniqueness
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs .
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
3-amino-1-(2-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
Clé InChI |
KAOOWYDXAAFDBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)




![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)

![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)

